molecular formula C8H19N3 B1291172 (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine CAS No. 720001-88-7

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine

Cat. No.: B1291172
CAS No.: 720001-88-7
M. Wt: 157.26 g/mol
InChI Key: MWCFQIQMAIQSCI-QMMMGPOBSA-N
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Description

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is a chiral amine compound featuring a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, (2S)-1-bromo-2-propanamine.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with 4-methylpiperazine under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring allows for various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • (2S)-1-(4-Methylpiperazin-1-YL)butan-2-amine
  • (2S)-1-(4-Methylpiperazin-1-YL)ethan-2-amine
  • (2S)-1-(4-Methylpiperazin-1-YL)pentan-2-amine

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain attached to the piperazine ring.
  • Unique Properties: (2S)-1-(4-Methylpiperazin-1-YL)propan-2-amine is unique due to its specific chiral center and the resulting stereochemistry, which can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

(2S)-1-(4-methylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFQIQMAIQSCI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640669
Record name (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720001-88-7
Record name (2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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